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Compound of Interest

1,1-Dimethyl-5-oxo0-1,4-diazepan-
Compound Name:

1-ium iodide
CAS No.: 935-25-1
Cat. No.: B11949638

Get Quote

Executive Summary

This guide provides a high-level technical analysis distinguishing Diazepanium lodide (1,4-
diazepan-1-ium iodide) and Piperidinium lodide (piperidin-1-ium iodide) salts. While both are
cyclic ammonium salts used as ionic liquids, phase-transfer catalysts, and pharmacophores,
their utility diverges significantly based on ring topology and heteroatom content.

 Piperidinium lodide: Characterized by a rigid 6-membered ring and high electrochemical
stability. It is the industry standard for electrolyte additives and rigid pharmacophores (e.g.,
opioids).

» Diazepanium lodide: Characterized by a flexible 7-membered ring with two nitrogen atoms. It
exhibits complex hydrogen-bonding networks, higher viscosity, and unique chelation
capabilities, making it valuable in supramolecular chemistry and specific receptor
antagonism (e.g., H3 receptors).

Section 1: Structural & Electronic Architecture
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The core difference lies in the ring strain and charge localization, which dictate the
physicochemical behavior of the iodide salt.

Conformational Topography

 Piperidinium (6-membered, 1N): Adopts a stable chair conformation.[1] The steric bulk of the
N-substituents (typically alkyl groups in ionic liquids) is locked in equatorial or axial positions,
minimizing 1,3-diaxial interactions. This rigidity leads to predictable crystal packing and
higher melting points for symmetric salts.

e Diazepanium (7-membered, 2N): Exists in a fluxional equilibrium between twist-boat and
twist-chair conformations. The 7-membered ring possesses higher conformational entropy.
The presence of a second nitrogen (N4) introduces transannular interactions and allows for
pH-dependent speciation (monocation vs. dication).

The lodide Counter-lon Effect
The iodide anion (
) is a large, soft Lewis base (polarizable).

 In Piperidinium: The soft iodide interacts with the diffuse positive charge of the quaternary
ammonium center via electrostatic forces. The lack of hydrogen bond donors (in fully
guaternized salts) results in "loose" ion pairing, beneficial for ionic conductivity.

 In Diazepanium: If the second nitrogen is secondary (NH), the iodide anion acts as a
hydrogen bond acceptor (

). This creates a supramolecular network, significantly increasing viscosity and melting point
compared to the piperidinium analog.

Section 2: Synthetic Pathways & Mechanistic
Divergence

The synthesis of these salts follows the Menshutkin Reaction (nucleophilic substitution), but the
presence of the second nitrogen in diazepane complicates the workflow.
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Reaction Logic

» Piperidinium Synthesis: A linear, kinetically controlled alkylation. Over-alkylation is impossible

once the quaternary center is formed.

o Diazepanium Synthesis: Requires chemoselectivity. Direct alkylation of homopiperazine (1,4-
diazepane) leads to a statistical mixture of mono-cations, di-cations, and oligomers unless

protection groups or large excesses of amine are used.

Visualization of Synthetic Workflow

The following diagram illustrates the divergent pathways.
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Caption: Comparative synthetic flux. Piperidine yields a single product; Diazepane requires

stoichiometric control to prevent di-quaternization.

Section 3: Physicochemical Properties Comparison

The following data contrasts 1-butyl-1-methyl derivatives (a standard benchmark for ionic
liquids).
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Ring strain in 7-
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Key Insight for Researchers: If your application requires a wide electrochemical window (e.g.,
Li-ion battery electrolytes), Piperidinium is the superior choice due to its cathodic stability. If you
require a functional handle for further derivatization or catalysis (e.g., NHC precursors),
Diazepanium is required.

Section 4: Pharmacological Implications

In drug discovery, the choice between these two salts alters the pharmacophore's spatial
arrangement.

Piperidinium (The "Anchor")

e Mechanism: The rigid chair structure places substituents in defined vectors.
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o Application: Used in neuromuscular blocking agents (e.g., Rocuronium analogs) and AChE
inhibitors. The quaternary nitrogen mimics the choline headgroup.

« lodide Role: Acts as the counter-ion for solubility; often exchanged for chloride in final
pharmaceutical formulations due to iodide's potential thyroid activity.

Diazepanium (The "Linker")

e Mechanism: The flexible 7-membered ring allows the molecule to adopt an "induced fit"
inside receptor pockets.

o Application: Histamine H3 antagonists and antipsychotics. The second nitrogen often
remains basic (un-quaternized) to interact with aspartate residues in G-protein coupled
receptors (GPCRS).

o Toxicity: Diazepanium iodides can exhibit different toxicity profiles due to the metabolic
liability of the 1,4-diamine motif.

Section 5: Experimental Protocols
Protocol A: Synthesis of 1-Butyl-1-methylpiperidinium
lodide (High Purity)

Objective: Synthesize a reference standard for electrochemical testing.
e Reagents:
o 1-Methylpiperidine (99%, redistilled).
o l-lodobutane (1.1 equivalents).
o Solvent: Acetonitrile (dry) or Ethyl Acetate.
e Procedure:
o Step 1: Dissolve 1-methylpiperidine (10 mmol) in acetonitrile (20 mL) under

atmosphere.
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[e]

Step 2: Add 1-iodobutane (11 mmol) dropwise at 0°C to control exotherm.

o Step 3: Reflux at 70°C for 12 hours. The solution will darken (iodine liberation) if not
protected from light; wrap flask in foil.

o Step 4:Crystallization: Cool to -20°C. White crystals will precipitate.

o Step 5: Filtration and washing with cold diethyl ether to remove unreacted amine and alkyl
iodide.

o Step 6: Vacuum dry at 60°C for 24 hours.
 Validation:

o NMR (
): Check for distinct triplet at
ppm (butyl terminal methyl) and singlet at
ppm (N-methyl).

o Visual Check: Product must be white. Yellowing indicates free iodine (
) contamination.

Protocol B: Synthesis of 1-Butyl-1-methyl-1,4-
diazepanium lodide (Mono-cation)

Objective: Synthesize a precursor with a reactive secondary amine handle.
e Reagents:

o 1-Methyl-1,4-diazepane (Homopiperazine derivative).

o 1-lodobutane (0.9 equivalents - Sub-stoichiometric).

o Solvent: THF (Tetrahydrofuran).

e Procedure:
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o Step 1: Dissolve diamine in THF at -10°C.

o Step 2: Add alkyl iodide very slowly (over 2 hours) to favor mono-alkylation at the more
sterically accessible nitrogen (or statistical distribution).

o Step 3: Stir at room temperature for 24 hours. Do not reflux (prevents di-alkylation).
o Step 4: The mono-salt often precipitates as an oil or gum due to H-bonding. Decant THF.

o Step 5:Purification (Critical): Recrystallization is difficult. Triturate with diethyl ether/hexane
to solidify.

o Validation:

o Titration: Perform potentiometric titration to quantify the remaining secondary amine
(unreacted N4).

Section 6: Decision Logic for Application Scientists

Use the following flow to select the appropriate salt for your research.
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Caption: Selection logic based on electrochemical and structural requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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